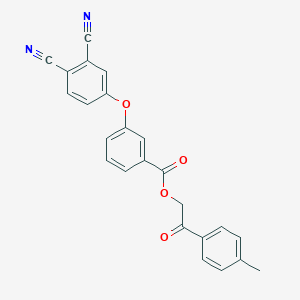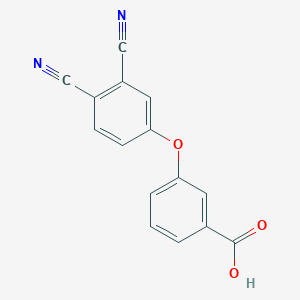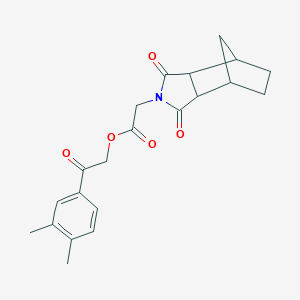
(4-methoxyphenyl) 2-chloro-5-pyrrolidin-1-ylsulfonylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-methoxyphenyl) 2-chloro-5-pyrrolidin-1-ylsulfonylbenzoate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound is characterized by its unique structure, which includes a chloro-substituted benzoic acid moiety, a pyrrolidine sulfonyl group, and a methoxy-phenyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-methoxyphenyl) 2-chloro-5-pyrrolidin-1-ylsulfonylbenzoate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:
Formation of the Benzoic Acid Derivative: The synthesis begins with the chlorination of benzoic acid to introduce the chloro group at the 2-position.
Introduction of the Pyrrolidine Sulfonyl Group: The next step involves the sulfonylation of the benzoic acid derivative with pyrrolidine-1-sulfonyl chloride under basic conditions.
Esterification: Finally, the methoxy-phenyl ester group is introduced through an esterification reaction using 4-methoxy-phenol and a suitable coupling agent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(4-methoxyphenyl) 2-chloro-5-pyrrolidin-1-ylsulfonylbenzoate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfonyl and ester groups.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and phenol.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Products with different substituents replacing the chloro group.
Oxidation: Oxidized forms of the sulfonyl or ester groups.
Reduction: Reduced forms of the sulfonyl or ester groups.
Hydrolysis: Carboxylic acid and phenol derivatives.
Scientific Research Applications
(4-methoxyphenyl) 2-chloro-5-pyrrolidin-1-ylsulfonylbenzoate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with unique properties, such as polymers or coatings.
Biological Studies: The compound can be used in biochemical assays to study enzyme activity or protein interactions.
Mechanism of Action
The mechanism of action of (4-methoxyphenyl) 2-chloro-5-pyrrolidin-1-ylsulfonylbenzoate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The sulfonyl group can interact with active sites of enzymes, while the ester group may facilitate cell membrane permeability.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-(pyrrolidine-1-sulfonyl)-benzoic acid methyl ester
- 2-Chloro-5-(pyrrolidine-1-sulfonyl)-benzoic acid ethyl ester
- 2-Chloro-5-(pyrrolidine-1-sulfonyl)-benzoic acid phenyl ester
Uniqueness
(4-methoxyphenyl) 2-chloro-5-pyrrolidin-1-ylsulfonylbenzoate is unique due to the presence of the methoxy-phenyl ester group, which can influence its chemical reactivity, biological activity, and physical properties. This makes it distinct from other similar compounds that may have different ester groups.
Properties
Molecular Formula |
C18H18ClNO5S |
|---|---|
Molecular Weight |
395.9 g/mol |
IUPAC Name |
(4-methoxyphenyl) 2-chloro-5-pyrrolidin-1-ylsulfonylbenzoate |
InChI |
InChI=1S/C18H18ClNO5S/c1-24-13-4-6-14(7-5-13)25-18(21)16-12-15(8-9-17(16)19)26(22,23)20-10-2-3-11-20/h4-9,12H,2-3,10-11H2,1H3 |
InChI Key |
WJTYJCGWEIXQIQ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)OC(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCCC3)Cl |
Canonical SMILES |
COC1=CC=C(C=C1)OC(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCCC3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-{2-[(4-bromophenyl)sulfonyl]ethyl}-1,3,4-thiadiazol-2-yl)-2-furamide](/img/structure/B340934.png)
![4-METHYL-N-{5-[2-(4-METHYLBENZENESULFONYL)ETHYL]-1,3,4-THIADIAZOL-2-YL}-3-NITROBENZAMIDE](/img/structure/B340936.png)
![N-{5-[2-(4-BROMOBENZENESULFONYL)ETHYL]-1,3,4-THIADIAZOL-2-YL}THIOPHENE-2-CARBOXAMIDE](/img/structure/B340937.png)
![5-[4-(4-Bromophenoxy)anilino]-5-oxopentanoic acid](/img/structure/B340938.png)


![6-[[4-(4-Cyanophenoxy)phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B340944.png)




![2-Butoxyethyl 4-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B340951.png)
![2-(3,4-Dimethylphenyl)-2-oxoethyl 2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)propanoate](/img/structure/B340954.png)

